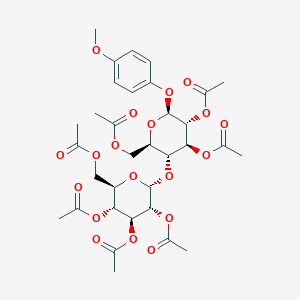

Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)

Descripción

This compound is a highly acetylated disaccharide derivative comprising two glucose (Glc) units linked via an α(1→4) glycosidic bond. The reducing-end glucose (unit a) is acetylated at positions 2, 3, 4, and 6, while the non-reducing glucose (unit b) is acetylated at positions 2, 3, and 5. The terminal glucose (unit b) is further conjugated to a para-methoxyphenyl (-O-Ph(4-OMe)) group. The extensive acetylation enhances hydrophobicity and stability, while the 4-methoxy substituent on the phenyl ring introduces electronic effects (e.g., resonance donation) that influence molecular interactions and reactivity .

Propiedades

Fórmula molecular |

C33H42O19 |

|---|---|

Peso molecular |

742.7 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1 |

Clave InChI |

CHQFKIZJLSSYAP-RCQOQWBPSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” involves multiple steps of protection, glycosylation, and deprotection. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using acetyl groups to prevent unwanted reactions.

Glycosylation: The protected glucose molecules are linked through an alpha-1,4-glycosidic bond using a glycosyl donor and acceptor under acidic or basic conditions.

Introduction of Phenyl Group: The phenyl group with a methoxy substituent is introduced through a substitution reaction.

Deprotection: The acetyl groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, using automated systems and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as acetic anhydride (Ac2O) or benzyl chloride (BnCl) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gluconic acid derivatives, while reduction can yield deacetylated glucose derivatives.

Aplicaciones Científicas De Investigación

The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” has several scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Investigated for its role in cell signaling and recognition processes.

Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.

Industry: Utilized in the development of novel materials and bio-based products.

Mecanismo De Acción

The mechanism by which “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and influence cellular processes. The acetyl and phenyl groups may enhance its stability and binding affinity, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Varying Acetylation Patterns

Compounds with fewer acetyl groups, such as Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe) (missing the 4-OAc on unit a), exhibit reduced steric hindrance and increased solubility in polar solvents. For example, the absence of the 4-acetyl group in unit a may allow stronger hydrogen bonding with water, as observed in NMR studies where deacetylation correlates with upfield shifts of hydroxyl proton signals .

Aryl Substituent Variants: 4-OMe vs. 4-Me, 4-NO₂, and 4-Br

The para-methoxyphenyl group in the target compound is critical for its electronic and steric properties. Comparisons with analogs bearing different aryl substituents reveal:

- 4-Me (para-methylphenyl): The methyl group exerts an inductive electron-donating effect, leading to shielding of adjacent protons (e.g., H–C13 and H–C15 in phenyl ring B) in NMR spectra .

- 4-NO₂ (para-nitrophenyl): The nitro group’s strong electron-withdrawing effects cause deshielding of aromatic protons (e.g., downfield shifts of 0.2–0.5 ppm in ¹H NMR) and reduced metabolic stability due to electrophilic reactivity .

- 4-Br (para-bromophenyl) : Bromine’s inductive withdrawal and resonance neutrality result in intermediate electronic effects. In anti-senescence assays, 4-Br derivatives show lower selectivity indices (SI = 2.1) compared to 4-OMe (SI = 4.8), indicating reduced specificity for senescent cells .

Physicochemical Properties

NMR Shifts: The 4-OMe group induces resonance-driven upfield shifts in adjacent protons (e.g., H–C13 and H–C15 at ~7.2 ppm) compared to 4-Me (~7.6 ppm) and 4-NO₂ (~8.1 ppm) derivatives. These shifts correlate with the substituent’s ability to delocalize π-electrons .

Crystallography : The 4-OMe derivative exhibits greater planarity (interplanar angle = 5.3°) between the selenazole and phenyl rings compared to 4-Me (interplanar angle = 12.7°), enhancing crystal packing efficiency .

Data Tables

Table 1: Substituent Effects on ¹H NMR Chemical Shifts (Phenyl Ring Protons)

| Substituent | H–C13 (ppm) | H–C15 (ppm) | Electronic Effect |

|---|---|---|---|

| 4-OMe | 7.2 | 7.3 | Resonance donation |

| 4-Me | 7.6 | 7.7 | Inductive donation |

| 4-NO₂ | 8.1 | 8.2 | Inductive/resonance withdrawal |

| 4-Br | 7.9 | 8.0 | Inductive withdrawal |

Data derived from selenazolyl-hydrazone studies .

Table 2: Selectivity Indices (SI) of Aryl-Substituted Derivatives in Anti-Senescence Assays

| Compound | Substituent (R2) | SI (Senescent vs. Young HAEC) |

|---|---|---|

| 2 | 4-OMe | 4.8 |

| 4 | 4-Br | 3.1 |

| 5 | 4-Me | 1.9 |

| 10 | H | 0.8 |

SI values from chalcone derivative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.